N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide
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Overview
Description
SPL-410 is a highly potent and selective inhibitor of the enzyme Signal Peptide Peptidase Like 2a (SPPL2a). This compound is hydroxyethylamine-based and exhibits an IC50 value of 9 nanomolar, indicating its high efficacy . SPL-410 is orally active, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPL-410 involves multiple steps, starting with the preparation of the hydroxyethylamine core. The process includes the following steps:
Formation of the hydroxyethylamine core: This involves the reaction of an appropriate amine with an epoxide under basic conditions.
Functionalization: The hydroxyethylamine core is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of SPL-410 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: SPL-410 undergoes several types of chemical reactions, including:
Oxidation: SPL-410 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: SPL-410 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
SPL-410 has a wide range of scientific research applications, including:
Mechanism of Action
SPL-410 exerts its effects by inhibiting the enzyme SPPL2a. This enzyme is involved in the intramembrane cleavage of the membrane-bound N-terminal p8 fragment of CD74. By inhibiting SPPL2a, SPL-410 prevents the processing of CD74, leading to the accumulation of its substrate and a reduction in the number of B-cells and myeloid dendritic cells . This mechanism is particularly relevant in the context of autoimmune diseases, where modulation of the immune system is beneficial .
Comparison with Similar Compounds
SPL-707: Another SPPL2a inhibitor with similar properties but different chemical structure.
ATI-2341: A CXCR4 agonist with different targets but used in similar research contexts.
Uniqueness of SPL-410: SPL-410 is unique due to its high potency, selectivity, and oral bioavailability. Its hydroxyethylamine-based structure provides a distinct advantage in terms of stability and efficacy compared to other inhibitors .
Properties
IUPAC Name |
N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHEUGOPCFXAV-VXKWHMMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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